molecular formula C11H8N2O4S B13678122 Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate

Methyl 2-(3-Nitrophenyl)thiazole-4-carboxylate

Cat. No.: B13678122
M. Wt: 264.26 g/mol
InChI Key: NUOAIVLHXLRBAZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted at position 2 with a 3-nitrophenyl group and at position 4 with a methyl ester. This compound is of interest in medicinal chemistry and materials science, particularly as a building block for synthesizing pharmacologically active molecules or functional materials.

Properties

Molecular Formula

C11H8N2O4S

Molecular Weight

264.26 g/mol

IUPAC Name

methyl 2-(3-nitrophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H8N2O4S/c1-17-11(14)9-6-18-10(12-9)7-3-2-4-8(5-7)13(15)16/h2-6H,1H3

InChI Key

NUOAIVLHXLRBAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Construction of the thiazole-4-carboxylate core,
  • Introduction of the 3-nitrophenyl substituent at the 2-position,
  • Functional group transformations such as oxidation and esterification.

Preparation of Methyl Thiazole-4-carboxylate Core

A key intermediate, methyl thiazole-4-carboxylate, can be prepared by oxidation of methyl thiazolidine-4-carboxylate using manganese dioxide (MnO2) as an oxidant in acetonitrile solvent. The reaction is carried out by stirring the mixture at 60–100°C for 24–72 hours, followed by filtration and removal of solvent under reduced pressure. This step yields methyl thiazole-4-carboxylate with an approximate yield of 80.8% (Example: 3.0 g methyl thiazolidine-4-carboxylate, 175 mL acetonitrile, 40 g MnO2, 80°C, 48h).

Step Reagents/Conditions Temperature Time Yield
Oxidation Methyl thiazolidine-4-carboxylate, MnO2, acetonitrile 60–100°C 24–72h ~80.8%

Esterification and Hydrolysis

Methyl esters of thiazole-4-carboxylate can be hydrolyzed under basic conditions (10% NaOH aqueous solution) by heating to reflux for 1 hour, followed by acidification to pH 3 with hydrochloric acid in an ice bath to precipitate the corresponding thiazole-4-carboxylic acid. This acid can be re-esterified to methyl esters if needed.

Step Reagents/Conditions Temperature Time Notes
Hydrolysis 10% NaOH aqueous solution, reflux Reflux 1 h Acidify to pH 3 to precipitate

Alternative Synthetic Routes via Hydrazinecarbodithioate Intermediates

Another approach involves the synthesis of thiazole derivatives through reaction sequences starting from methyl hydrazinecarbodithioate and acetylpyrazole derivatives under acidic catalysis in ethanol. These intermediates are subsequently reacted with hydrazonoyl halides in the presence of triethylamine to yield functionalized thiazole derivatives. Although this method is more commonly applied to 1,3,4-thiadiazoles, it provides a framework for synthesizing related thiazole carboxylate derivatives with nitrophenyl substituents.

Step Reagents/Conditions Temperature Time Notes
Hydrazinecarbodithioate formation Methyl hydrazinecarbodithioate, acetylpyrazole, HCl catalyst, ethanol Reflux 3 h Precursor intermediate synthesis
Cyclization Hydrazonoyl halides, triethylamine, ethanol Reflux 4 h Formation of thiazole derivatives

Comparative Data Table of Key Preparation Steps

Preparation Step Reagents/Conditions Temperature Time Yield/Outcome Reference
Oxidation of methyl thiazolidine-4-carboxylate MnO2, acetonitrile 80°C 48 h 80.8% methyl thiazole-4-carboxylate
Sulfonylation with 3-nitroaniline Ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate, pyridine, DCM 0°C to RT 6 h Ethyl 2-(N-(3-nitrophenyl)sulfamoyl)thiazole-4-carboxylate derivatives
Hydrolysis of methyl ester 10% NaOH aqueous solution, reflux Reflux 1 h Thiazole-4-carboxylic acid
Hydrazinecarbodithioate route Methyl hydrazinecarbodithioate, acetylpyrazole, HCl, ethanol; then hydrazonoyl halides, triethylamine Reflux 3–4 h Functionalized thiazole derivatives

Research Findings and Analysis

  • The oxidation of methyl thiazolidine-4-carboxylate to methyl thiazole-4-carboxylate using MnO2 is a well-established method providing good yields and operational simplicity.
  • The sulfonylation reaction enabling the introduction of the 3-nitrophenyl group via chlorosulfonyl intermediates is efficient and allows for structural diversity by varying the amine component.
  • Hydrolysis and subsequent esterification steps offer flexibility in modifying the carboxylate moiety, crucial for tuning physicochemical properties.
  • Alternative synthetic routes via hydrazinecarbodithioate intermediates provide access to related heterocyclic scaffolds, which can be adapted for the target compound with appropriate substituent modifications.
  • The choice of solvents (acetonitrile, dichloromethane, ethanol) and catalysts (MnO2, hydrochloric acid, triethylamine) is critical for reaction efficiency and selectivity.
  • Reaction times vary from 1 hour (hydrolysis) to up to 72 hours (oxidation), indicating a balance between yield and operational practicality.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Data Sources
Methyl 2-(3-nitrophenyl)thiazole-4-carboxylate 3-Nitrophenyl Methyl C₁₁H₈N₂O₄S 264.26 Inferred polarity, high reactivity
Methyl 2-phenylthiazole-4-carboxylate Phenyl Methyl C₁₁H₉NO₂S 219.26 Baseline for electronic comparison
Ethyl 4-(2-nitrophenyl)-2-thiazolecarboxylate 2-Nitrophenyl Ethyl C₁₂H₁₀N₂O₄S 278.28 Density: ~1.4 g/cm³; Boiling point: 449.8°C (predicted)
Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate 4-Fluorophenyl Methyl C₁₁H₈FNO₂S 237.25 Electron-withdrawing fluorine substituent
Ethyl 2-(2-nitroanilino)-thiazole-4-carboxylate 2-Nitroanilino Ethyl C₁₂H₁₁N₃O₄S 293.30 pKa: 1.20 (predicted); Density: 1.434 g/cm³

Key Observations:

  • Nitro Group Position: The 3-nitrophenyl group in the target compound vs. 2-nitrophenyl in alters electronic effects.
  • Ester Group: Methyl esters (target, ) generally exhibit lower molecular weights and higher volatility compared to ethyl esters ().
  • Substituent Electronic Effects: Fluorine (in ) is less electron-withdrawing than nitro groups, leading to reduced dipole moments and differing reactivity in electrophilic substitution reactions.

Physicochemical Properties

  • Solubility: The nitro group increases polarity, making the target compound more soluble in polar aprotic solvents (e.g., DMSO) compared to phenyl analogs . Ethyl esters () may exhibit lower solubility in water due to longer alkyl chains.
  • Thermal Stability: Nitro-substituted compounds (target, ) generally have higher melting/boiling points than fluorine- or phenyl-substituted analogs due to stronger intermolecular interactions (e.g., dipole-dipole).
  • Spectroscopic Data: NMR chemical shifts for analogous compounds (e.g., δ 8.5–9.0 ppm for aromatic protons in nitrophenyl groups ) can guide characterization of the target compound.

Q & A

Q. What analytical techniques validate stability under physiological conditions?

  • Simulated gastric fluid (SGF) and phosphate-buffered saline (PBS) stability studies, analyzed via HPLC, assess degradation kinetics. Accelerated stability testing (40°C/75% RH) predicts shelf life, while NMR monitors hydrolytic cleavage of the ester group .

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